molecular formula C19H16FN7O2 B2786175 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 1207012-96-1

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide

カタログ番号 B2786175
CAS番号: 1207012-96-1
分子量: 393.382
InChIキー: QRHVJRKZRCZCQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H16FN7O2 and its molecular weight is 393.382. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuronal Nitric Oxide Synthase Inhibition

This compound has been studied for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide in the brain, which plays a role in neurotransmission but can also contribute to neurodegenerative diseases when produced in excess. Selective inhibition of nNOS is a therapeutic strategy for neuroprotection and the treatment of neurodegenerative disorders .

Neurodegenerative Disease Research

Linked to its role as an nNOS inhibitor, the compound may be used in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating the levels of nitric oxide, it could help in reducing neuronal damage and slowing disease progression .

Pharmacokinetic Favorability

The structural design of this compound includes a 2-imidazolylpyrimidine head, which, combined with other structural components, may offer better pharmacokinetic properties. This means the compound could have improved bioavailability and oral absorption, making it a more effective drug candidate .

Selective Binding and Isoform Selectivity

Research indicates that the compound can selectively bind to nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), which is crucial for avoiding side effects and increasing therapeutic efficacy .

Potential Oral Bioavailability

Preliminary studies suggest that certain compounds in this series demonstrate good permeability and low efflux in assays, hinting at the potential for oral bioavailability. This is a significant advantage for developing orally administered medications .

Minimal Off-Target Binding

The compound exhibits minimal off-target binding to central nervous system receptors, which is essential for reducing unintended interactions and side effects. This specificity could lead to safer pharmaceutical agents .

作用機序

Biochemical Pathways

While specific pathways affected by this compound are not explicitly documented, we can draw parallels from related structures. Pyrazolo[3,4-d]pyrimidines often impact cellular processes like cell proliferation, apoptosis, and inflammation. Researchers have observed similar effects in other indole derivatives, suggesting potential overlap in biochemical pathways .

Action Environment

Environmental factors play a pivotal role in drug efficacy and stability. pH, temperature, and co-administered substances impact how the compound behaves in vivo. Additionally, drug-drug interactions and tissue-specific conditions affect its overall effectiveness.

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

特性

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O2/c20-14-3-1-2-13(8-14)11-26-12-24-17-15(19(26)29)9-25-27(17)7-6-23-18(28)16-10-21-4-5-22-16/h1-5,8-10,12H,6-7,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHVJRKZRCZCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。